![molecular formula C18H20N4OS B2977348 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1013805-08-7](/img/structure/B2977348.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is connected to a pyrazole ring, which is another type of heterocyclic compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
- Heterocyclic compounds, including those with benzothiazole and pyrazole moieties, have been synthesized and characterized for various applications, demonstrating a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties (Bawa, Kumar, Chawla, Kumar, Mishra, 2010). These studies contribute to the understanding of the structural requirements for biological activity and provide a foundation for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
- Novel synthetic routes have been explored to create compounds that show promising antimicrobial and antifungal activities. These activities are critical for addressing the increasing resistance to conventional antibiotics and fungicides. For example, compounds with a thiazolyl pyrazole and benzoxazole structure have demonstrated effectiveness against bacterial and fungal strains, highlighting the potential of such heterocyclic compounds in developing new antimicrobials (Landage, Thube, Karale, 2019).
Drug-likeness and ADME Prediction
- The drug-likeness and pharmacokinetic properties of synthesized compounds are crucial for their potential as therapeutic agents. In silico approaches towards predicting these properties can significantly streamline the drug development process. Studies on compounds derived from benzo[d]triazole and pyrrole have shown good to moderate activity against bacterial strains, and in-silico analysis depicted excellent drug-likeness properties, underscoring the importance of computational methods in early-stage drug discovery (Pandya, Dave, Patel, Desai, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetCOX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation .
Mode of Action
Similar compounds have shown inhibitory activity against cox-1 and cox-2 enzymes . This suggests that the compound may interact with these enzymes, potentially blocking their activity and thus reducing the production of prostaglandins .
Biochemical Pathways
The compound’s interaction with COX-1 and COX-2 enzymes suggests that it affects the prostaglandin synthesis pathway . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
Similar compounds have been reported to follow lipinski’s rule of 5 , which suggests good bioavailability. This rule predicts that a compound with certain molecular properties is likely to be orally active in humans.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity . They showed high inhibition values for COX-1 and COX-2 enzymes, suggesting that they could effectively reduce inflammation .
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12(2)15-11-14(17(23)21-9-5-6-10-21)20-22(15)18-19-13-7-3-4-8-16(13)24-18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFTGFJVQFRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.